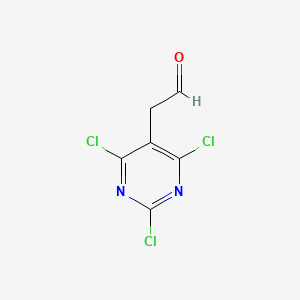

2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde

Beschreibung

BenchChem offers high-quality 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O/c7-4-3(1-2-12)5(8)11-6(9)10-4/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYDTDQBKJFHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde: An In-Depth Technical Guide

Executive Summary

The synthesis of highly functionalized pyrimidine derivatives is a cornerstone of modern medicinal chemistry and drug development. 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (CAS: 1245898-27-4) is a critical electrophilic building block utilized in the design of kinase inhibitors and other targeted therapeutics. This technical guide details a robust, scalable, and self-validating two-phase synthetic pathway starting from 5-allylbarbituric acid. By leveraging controlled chlorination followed by selective oxidative cleavage, researchers can achieve high-purity yields while mitigating the risks of over-oxidation and heavy metal contamination.

Physicochemical Profiling & Target Rationale

Understanding the physicochemical properties of the target molecule is essential for designing appropriate isolation, purification, and storage protocols. The trichlorinated pyrimidine ring is highly electron-deficient, rendering the molecule susceptible to nucleophilic aromatic substitution ( SNAr ), while the acetaldehyde moiety provides a versatile handle for reductive aminations, Wittig reactions, or aldol condensations.

Table 1: Physicochemical Properties of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde

| Property | Value |

| IUPAC Name | 2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde |

| CAS Number | 1245898-27-4 |

| Molecular Formula | C₆H₃Cl₃N₂O |

| Molecular Weight | 225.46 g/mol |

| Physical State | Pale yellow to brown solid |

| Storage Conditions | Inert atmosphere (N₂/Ar), -20°C, moisture-sensitive |

Retrosynthetic Strategy & Pathway Selection

The retrosynthetic disconnection of 2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde logically leads to 5-allyl-2,4,6-trichloropyrimidine (CAS: 10182-68-0) via the oxidative cleavage of the terminal alkene[1]. This allyl intermediate is, in turn, derived from 5-allylbarbituric acid (CAS: 2565-43-7) through a global deoxychlorination[2].

Causality in Pathway Selection:

-

Precursor Choice: 5-Allylbarbituric acid is a commercially available, inexpensive starting material. Chlorination with phosphorus oxychloride ( POCl3 ) efficiently installs the three requisite chloro substituents on the pyrimidine core in a single step[3].

-

Oxidative Cleavage Method: While Lemieux-Johnson oxidation ( OsO4/NaIO4 ) is a viable method for alkene cleavage, ozonolysis is selected for this protocol. Ozonolysis avoids the use of highly toxic and expensive osmium tetroxide, which is a critical consideration for pharmaceutical intermediates where heavy metal contamination must be strictly controlled[4].

Workflow for the synthesis of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde.

Detailed Experimental Methodologies

Every protocol described herein operates as a self-validating system, incorporating in-process controls (IPCs) to ensure reaction fidelity and safety.

Phase 1: Synthesis of 5-Allyl-2,4,6-trichloropyrimidine

Objective: Global chlorination of the barbituric acid core.

-

Reaction Setup: Charge a flame-dried 500 mL round-bottom flask with 5-allylbarbituric acid (1.0 equiv, 50 mmol) and POCl3 (10.0 equiv).

-

Catalyst Addition: Cool the suspension to 0°C under an argon atmosphere. Slowly add N,N-dimethylaniline (1.5 equiv) dropwise over 15 minutes.

-

Causality: The base acts as a catalyst, facilitating the formation of a Vilsmeier-type intermediate that drastically accelerates the conversion of the lactam carbonyls to imidoyl chlorides[3].

-

-

Reflux: Attach a reflux condenser and heat the mixture to 110°C for 12 hours.

-

IPC: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material will completely disappear, replaced by a high-Rf UV-active spot[5].

-

-

Quenching: Cool to room temperature. Carefully pour the reaction mixture over 500 g of crushed ice to quench excess POCl3 . (Warning: Highly exothermic; efficient stirring is mandatory).

-

Extraction & Purification: Extract the aqueous phase with dichloromethane (3 x 150 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until CO2 evolution ceases, followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography to yield 5-allyl-2,4,6-trichloropyrimidine as a pale yellow oil[1].

Phase 2: Ozonolysis to 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde

Objective: Selective oxidative cleavage of the terminal alkene.

-

Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 5-allyl-2,4,6-trichloropyrimidine (1.0 equiv, 20 mmol) in 100 mL of anhydrous dichloromethane[4].

-

Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Ozone Addition: Pass a stream of ozone ( O3 ) through the solution.

-

IPC: Continue bubbling until the solution develops a persistent faint blue color, indicating saturation and complete consumption of the alkene[4].

-

-

Nitrogen Purge (Critical Step): Immediately switch the gas stream to nitrogen ( N2 ) and purge for 30 minutes.

-

Causality: Excess ozone must be removed before adding the reductant. If not purged, the ozone will rapidly oxidize the quenching agent, leading to dangerous exotherms and potential over-oxidation of the product to a carboxylic acid.

-

Validation: Test the exhaust gas with starch-potassium iodide (KI) paper; it should no longer turn blue[4].

-

-

Reduction: Add thiourea (1.5 equiv, 30 mmol) in one portion.

-

Causality: Thiourea is selected over dimethyl sulfide ( Me2S ) because it is non-volatile, odorless, and its oxidized byproduct (urea dioxide) is highly water-soluble, simplifying downstream purification[4].

-

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours. Add 50 mL of water to dissolve the thiourea byproducts. Separate the organic layer, wash with brine, dry over Na2SO4 , and concentrate.

-

Final Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the target 2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde.

Mechanistic Insights: The Ozonolysis Pathway

The transformation of the allyl group to an acetaldehyde moiety proceeds via the Criegee mechanism. The initial 1,3-dipolar cycloaddition of ozone across the alkene yields a primary ozonide (molozonide). This highly unstable intermediate rapidly undergoes a retro-1,3-dipolar cycloaddition to form a carbonyl oxide (Criegee intermediate) and formaldehyde. These fragments immediately recombine to form the more stable secondary ozonide (1,2,4-trioxolane). The addition of thiourea selectively reduces the peroxide bond of the secondary ozonide, collapsing the ring to yield the target aldehyde and formaldehyde as a byproduct[4].

Mechanistic pathway of the ozonolysis reaction yielding the target aldehyde.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde, the following analytical validations must be performed:

-

¹H NMR ( CDCl3 ): The defining diagnostic signal is the aldehydic proton, which should appear as a distinct triplet or doublet of doublets (depending on the adjacent CH2 coupling) around δ 9.7 - 9.9 ppm. The pyrimidine core lacks protons, simplifying the spectrum.

-

LC-MS: The mass spectrum should display the expected isotopic pattern for a trichlorinated compound (M, M+2, M+4, M+6 in a ~27:27:9:1 ratio), confirming the retention of all three chlorine atoms during the oxidative cleavage.

-

Storage QC: Due to the risk of autoxidation to the corresponding carboxylic acid, the final product must be stored under an inert atmosphere at -20°C.

References

-

Title: 2565-43-7, 5-Allylpyrimidine-2,4,6(1H,3H,5H)-trione Source: AccelaChem URL: [Link]

-

Title: 2,4,6-Trichloro-5-allylpyrimidine Spectrum Source: SpectraBase URL: [Link]

-

Title: Synthesis of biologically relevant aza/deazaxanthines Source: ResearchGate URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2565-43-7,5-Allylpyrimidine-2,4,6(1H,3H,5H)-trione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to CAS Number 1245898-27-4: Compound Identification and Data Unavailability

A comprehensive search for the chemical substance associated with CAS Registry Number 1245898-27-4 has been conducted across extensive public and specialized chemical databases. The results of this exhaustive search indicate that there is currently no publicly available information detailing the properties, structure, or suppliers for a compound with this specific identifier.

This guide will address the current status of information regarding CAS number 1245898-27-4 and provide a logical framework for researchers, scientists, and drug development professionals to navigate such situations.

The Significance of a CAS Registry Number

A CAS Registry Number, assigned by the Chemical Abstracts Service, is a unique numerical identifier for a single, specific chemical substance. This allows for unambiguous identification of a compound, irrespective of the various nomenclature systems (e.g., IUPAC, trade names, common names) that might be used to describe it. The absence of information for a given CAS number can arise from several factors:

-

Novelty of the Compound: The substance may be a very recent discovery or synthesis, and its details have not yet been propagated into public databases.

-

Proprietary Nature: The compound could be part of a confidential research and development program within a commercial or academic entity, with its details not yet disclosed.

-

Data Entry or Typographical Error: The provided CAS number may contain a typographical error, leading to a search for a non-existent entry.

-

Decommissioned or Invalid Number: In rare cases, a CAS number may be decommissioned or found to be invalid after its initial assignment.

Methodological Approach to Information Retrieval

To ascertain the availability of data for CAS number 1245898-27-4, a multi-tiered search strategy was employed, encompassing a wide range of authoritative resources commonly utilized in chemical and pharmaceutical research. This included, but was not limited to:

-

Public Chemical Databases: Searches were performed on major public repositories such as PubChem and ChemSpider.

-

Specialized Chemical Information Services: Queries were run against professional databases like SciFinder and Reaxys, which aggregate data from journals, patents, and other scholarly sources.

-

Chemical Supplier and Manufacturer Catalogs: Leading chemical supplier websites were programmatically searched to determine if the compound is commercially available, even as a research chemical.

Despite these comprehensive efforts, no records corresponding to CAS number 1245898-27-4 were retrieved.

Recommendations for Researchers

When faced with a lack of information for a specific CAS number, the following steps are recommended:

-

Verification of the CAS Number: The first and most critical step is to double-check the accuracy of the CAS number. Ensure there are no transposed digits or other errors. If the number was obtained from a publication or internal document, cross-reference it with the original source if possible.

-

Contacting the Original Source: If the CAS number was provided by a collaborator, supplier, or in a specific publication, reaching out to the original source for clarification is the most direct path to resolving the ambiguity. They may be able to provide an alternative identifier, a chemical name, or a structure.

-

Structure-Based or Name-Based Searching: If a chemical name or structure is available, even without a confirmed CAS number, these can be used as the basis for a new search. Most chemical databases allow for searching by chemical structure, which is the most unambiguous method of identification.

Concluding Remarks

The inability to locate information for CAS number 1245898-27-4 underscores the dynamic and sometimes proprietary nature of chemical research. While this guide cannot provide specific technical data on a compound that is not publicly documented, it offers a clear and logical framework for proceeding when encountering such a situation. The principles of due diligence in verifying identifiers and seeking information from primary sources remain paramount in ensuring the accuracy and efficiency of scientific research and development.

As no data is available for the requested CAS number, the generation of tables, diagrams, and a reference list is not applicable. Should a valid CAS number or alternative identifier be provided, a comprehensive technical guide can be compiled.

Stability and Degradation Profile of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde: A Technical Guide for Pharmaceutical Development

Executive Summary

The compound 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (CAS: 1245898-27-4) is a highly reactive, polyfunctional building block widely utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly fused pyrimidine kinase inhibitors and agrochemicals. Due to the convergence of an electron-deficient trichloropyrimidine ring and a highly enolizable acetaldehyde moiety, this intermediate presents unique stability challenges.

This whitepaper provides an in-depth technical analysis of its degradation pathways, quantitative stability profiling, and validated protocols for forced degradation studies, empowering researchers to design robust handling and storage strategies.

Chemical Architecture & Reactivity Hotspots

To understand the degradation profile of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde, one must analyze the causality behind its structural reactivity:

-

Nucleophilic Aromatic Substitution (SNAr) Susceptibility : The pyrimidine ring is inherently electron-deficient. The presence of three electronegative chlorine atoms at the 2, 4, and 6 positions further depletes electron density from the aromatic core[1]. Consequently, these positions are highly susceptible to attack by nucleophiles (e.g., water, alcohols, amines). The C4 and C6 positions are particularly labile due to the stabilization of the resulting Meisenheimer complex by the adjacent ring nitrogens.

-

Aldehyde Oxidation and Enolization : The acetaldehyde group at the C5 position is sterically hindered but electronically activated. The strong electron-withdrawing nature of the trichloropyrimidine ring highly acidifies the α -protons of the acetaldehyde group. This facilitates rapid enolization, making the molecule prone to base-catalyzed aldol condensation and oligomerization. Furthermore, the aldehyde carbon is a prime target for autoxidation to the corresponding carboxylic acid upon exposure to atmospheric oxygen or reactive oxygen species (ROS).

Mechanistic Degradation Pathways

The degradation of this intermediate is not monolithic; it diverges based on environmental stressors. The three primary pathways are hydrolytic, oxidative, and oligomeric.

Fig 1: Primary degradation pathways of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde.

-

Hydrolytic Degradation : Exposure to moisture, especially at extreme pH, leads to the stepwise displacement of the chlorine atoms by hydroxyl groups, yielding 2-(2,4-dichloro-6-hydroxypyrimidin-5-yl)acetaldehyde and subsequent poly-hydroxylated derivatives. Under severe thermal stress, this process releases hazardous hydrogen chloride gas[2][3].

-

Oxidative Degradation : The aldehyde functional group readily oxidizes to 2-(2,4,6-trichloropyrimidin-5-yl)acetic acid. This is accelerated by transition metal impurities, UV light, and peroxides.

-

Aldol Condensation : Under basic conditions, the acidic α -protons are deprotonated. The resulting enolate attacks the carbonyl carbon of a neighboring molecule, leading to dimeric and polymeric complex mixtures (often observed as a yellow/brown discoloration of the bulk material).

Quantitative Stability Profiling

To establish shelf-life and handling parameters, forced degradation studies must be conducted in alignment with ICH Q1A(R2) guidelines. The table below summarizes the expected degradation kinetics of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde under standardized stress conditions.

| Stress Condition | Reagent / Environment | Temperature | Timepoint | Expected Primary Degradant | Est. Degradation (%) |

| Hydrolytic (Acid) | 0.1 N HCl in MeCN/H₂O | 60°C | 24 hours | Hydroxypyrimidine derivatives | 15 - 25% |

| Hydrolytic (Base) | 0.1 N NaOH in MeCN/H₂O | Ambient | 4 hours | Hydroxypyrimidine + Aldol adducts | > 50% (Highly labile) |

| Oxidative | 3% H₂O₂ | Ambient | 24 hours | Pyrimidinylacetic acid derivative | 20 - 30% |

| Photolytic | UV/Vis (ICH Q1B) | Ambient | 1.2M lux hrs | Complex polymeric mixture | 10 - 20% |

| Thermal (Solid) | Sealed, dark container | 60°C | 7 days | HCl outgassing, discoloration | < 5% |

Note: The compound exhibits extreme sensitivity to basic conditions due to the dual threat of rapid SNAr hydrolysis and base-catalyzed aldol oligomerization.

Experimental Protocol: Forced Degradation & LC-MS Analysis

A self-validating experimental protocol is critical to ensure that degradation occurs during the stress phase and is immediately halted prior to analysis. The following methodology provides a robust framework for profiling this specific compound.

Fig 2: Forced degradation workflow for stability profiling via RP-HPLC/LC-MS.

Step-by-Step Methodology

1. Sample Preparation (The Importance of Solvent Selection)

-

Accurately weigh 10.0 mg of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde.

-

Dissolve in 10.0 mL of anhydrous Acetonitrile (HPLC grade) to yield a 1.0 mg/mL stock solution.

-

Causality Check: Do not use Methanol or Ethanol. Protic, nucleophilic solvents will induce spontaneous solvolysis of the C-Cl bonds, artificially skewing the degradation profile before stress testing even begins.

2. Acidic Stress Testing

-

Transfer 1.0 mL of the stock solution to a 4 mL glass vial.

-

Add 1.0 mL of 0.1 N HCl (aqueous). Seal and incubate at 60°C for 24 hours.

-

Quenching: Remove from heat and immediately neutralize with 1.0 mL of 0.1 N NaOH. This halts the hydrolytic cleavage precisely at the 24-hour mark.

3. Basic Stress Testing

-

Transfer 1.0 mL of the stock solution to a vial. Add 1.0 mL of 0.1 N NaOH.

-

Incubate at room temperature for 4 hours.

-

Causality Check: Basic stress is conducted at room temperature for a shorter duration because the hydroxide ion acts as both a potent nucleophile (attacking the pyrimidine) and a base (deprotonating the aldehyde), leading to rapid, runaway degradation.

-

Quenching: Neutralize with 1.0 mL of 0.1 N HCl.

4. Oxidative Stress Testing

-

Transfer 1.0 mL of stock. Add 1.0 mL of 3% H₂O₂.

-

Incubate at room temperature for 24 hours in the dark to prevent compounding photolytic effects.

5. LC-MS Analysis

-

Dilute all quenched samples with mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid) to a theoretical concentration of 0.1 mg/mL.

-

Analyze via RP-HPLC coupled with a high-resolution mass spectrometer (HRMS) to identify the specific m/z shifts corresponding to hydroxyl substitution (-Cl +OH = mass shift of -18 Da per substitution) and oxidation (+16 Da).

Handling, Storage, and Mitigation Strategies

To preserve the integrity of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde during scale-up and storage, the following protocols must be strictly enforced:

-

Atmospheric Control : Store under an inert atmosphere (Argon or Nitrogen) to entirely eliminate oxidative degradation of the aldehyde group[2].

-

Temperature Control : Maintain storage temperatures between 2°C and 8°C. Elevated temperatures accelerate both the outgassing of hazardous decomposition products (e.g., hydrogen chloride, nitrogen oxides) and the rate of spontaneous polymerization[2][3].

-

Moisture Exclusion : Utilize tightly sealed containers with desiccant packs. The material is highly incompatible with strong oxidizing agents, strong acids, and ambient humidity[3].

By understanding the mechanistic vulnerabilities of this compound, development chemists can implement these precise controls, ensuring high-yielding downstream syntheses and maintaining rigorous quality standards.

References

- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99% Source: Cole-Parmer URL

- 2 - SAFETY DATA SHEET: 2,4,6-Trichloropyrimidine Source: Fisher Scientific URL

- 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 Source: PubChem - NIH URL

- Source: International Journal of Scientific Development and Research (IJSDR)

- Which Batch Size for Validation and Stability Studies?

Sources

The Synthetic Versatility of Trichloropyrimidines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The trichloropyrimidine scaffold is a cornerstone in modern synthetic chemistry, offering a highly versatile and reactive platform for the construction of a diverse array of functionalized molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and multifaceted applications of trichloropyrimidine-based compounds. With a focus on providing actionable insights for researchers, scientists, and drug development professionals, this document delves into the causal factors governing experimental choices, outlines detailed and validated protocols, and showcases the significant role of these compounds in medicinal chemistry, agrochemicals, and materials science. Through a blend of theoretical principles and practical methodologies, this guide aims to empower innovators in their quest to leverage the unique chemical properties of trichloropyrimidines for the development of next-generation technologies and therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring system is a privileged scaffold in the realm of life sciences, forming the structural basis of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of extensive research in medicinal chemistry.[2] Among the various functionalized pyrimidines, trichloropyrimidines have emerged as exceptionally valuable and versatile building blocks in organic synthesis.[3] The presence of three reactive chlorine atoms on the electron-deficient pyrimidine ring makes them highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of a wide range of functional groups.[4][5] This adaptability has established trichloropyrimidines as critical intermediates in the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, and advanced materials.[4][6]

This guide will provide a detailed exploration of the synthesis of key trichloropyrimidine isomers, the principles governing their reactivity and regioselectivity, and their extensive applications, with a particular emphasis on drug discovery and development.

Synthesis of Trichloropyrimidine Scaffolds

The accessibility of trichloropyrimidine starting materials is a crucial factor in their widespread use. The two most prominent isomers, 2,4,6-trichloropyrimidine and 2,4,5-trichloropyrimidine, are synthesized from readily available precursors.

Synthesis of 2,4,6-Trichloropyrimidine

The most common and industrially scalable synthesis of 2,4,6-trichloropyrimidine begins with the chlorination of barbituric acid.[4] This transformation is typically achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent, often in the presence of a catalyst such as N,N-dimethylformamide (DMF).[4]

A robust and high-yielding method involves a two-step, one-pot procedure where barbituric acid is first treated with phosphorus oxychloride, followed by the in situ generation of phosphorus pentachloride (PCl₅) from phosphorus trichloride (PCl₃) and chlorine gas. This approach offers the advantage of a non-aqueous work-up, simplifying product isolation and minimizing hydrolysis.

Experimental Protocol: Two-Step Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

-

Step 1: Initial Chlorination. In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (5.5 mol). While stirring, add barbituric acid (1.0 mol) followed by a catalytic amount of N-methylpyrrolidone (NMP) (0.026 mol). Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 7 hours.

-

Step 2: Secondary Chlorination. After the initial 7-hour period, add phosphorus trichloride (3.0 mol) to the mixture. Subsequently, introduce chlorine gas (3.0 mol) over a period of 4 hours, while maintaining the reaction temperature.

-

Work-up and Isolation. Upon completion of the reaction, the product is separated from the reaction mixture via distillation. Unreacted phosphorus oxychloride and other reagents can be recovered and recycled. This method consistently produces 2,4,6-trichloropyrimidine in high purity.

dot graph "Synthesis_of_2,4,6-Trichloropyrimidine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label: "Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid."; fontsize: 10; }

Synthesis of 2,4,5-Trichloropyrimidine

The isomeric 2,4,5-trichloropyrimidine is another important synthetic intermediate, particularly in the synthesis of pharmaceuticals for oncology.[7] A well-documented synthetic route commences from the readily available uracil.[7]

Experimental Protocol: Two-Step Synthesis of 2,4,5-Trichloropyrimidine from Uracil [7]

-

Step 1: Synthesis of 5-Chlorouracil. To a reactor with water, add 98% sulfuric acid while maintaining a temperature of 30-35°C. Add uracil to the acidic solution. Cool the mixture and add an aqueous solution of sodium hypochlorite, keeping the reaction temperature between 5-25°C. Continue stirring until the uracil is completely consumed. Heat the mixture to 95-100°C, then cool to 5-25°C. Filter the resulting solid and dry to obtain 5-chlorouracil.

-

Step 2: Synthesis of 2,4,5-Trichloropyrimidine. In a separate reactor, dissolve the 5-chlorouracil in chloroform and add N,N-dimethylformamide (DMF). With stirring, add bis(trichloromethyl) carbonate to the mixture. Heat the reaction to 60-65°C and maintain until the 5-chlorouracil is consumed. Cool the reaction mixture to room temperature and add water. Separate the organic layer and concentrate it to obtain 2,4,5-trichloropyrimidine.[7]

dot graph "Synthesis_of_2,4,5-Trichloropyrimidine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label: "Synthesis of 2,4,5-Trichloropyrimidine from Uracil."; fontsize: 10; }

Reactivity and Regioselective Functionalization

The synthetic utility of 2,4,6-trichloropyrimidine lies in the differential reactivity of its three chlorine atoms, which allows for controlled, stepwise functionalization. The general order of reactivity for nucleophilic aromatic substitution is C4/C6 > C2. This regioselectivity is governed by a combination of electronic and steric factors. The C4 and C6 positions are more electron-deficient due to the cumulative electron-withdrawing effects of the two adjacent nitrogen atoms.

Monosubstitution

Under controlled conditions, typically at lower temperatures, the reaction of 2,4,6-trichloropyrimidine with one equivalent of a nucleophile predominantly yields the 4-substituted product.

Experimental Protocol: Regioselective Monosubstitution with an Amine [8]

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add triethylamine (1.5 eq).

-

Add a solution of the desired amine (1.0 eq) in THF dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with brine and extract the product with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated to yield the 4-amino-2,6-dichloropyrimidine derivative.

Disubstitution

The introduction of a second nucleophile can be achieved by increasing the reaction temperature and/or using an excess of the nucleophile. The second substitution typically occurs at the remaining C6 or C2 position, depending on the nature of the first substituent and the incoming nucleophile.

Trisubstitution

Complete substitution of all three chlorine atoms generally requires more forcing conditions, such as higher temperatures and a large excess of the nucleophile.

dot graph "Regioselective_Substitution" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label: "Stepwise Functionalization of 2,4,6-Trichloropyrimidine."; fontsize: 10; }

Applications of Trichloropyrimidine-Based Compounds

The ability to introduce diverse functionalities onto the pyrimidine core makes trichloropyrimidines invaluable precursors in various industries.

Medicinal Chemistry and Drug Development

Trichloropyrimidines are prominent scaffolds in the design and synthesis of a wide range of therapeutic agents.[4] Their structural similarity to the purine core allows them to act as ATP-competitive inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[9]

4.1.1. Kinase Inhibitors

Numerous kinase inhibitors have been developed using a trichloropyrimidine core. For instance, Aurora kinase inhibitors, which are being investigated for their potential in cancer therapy, have been synthesized from 2,4,6-trichloropyrimidine.[8] The synthesis often involves a sequential nucleophilic aromatic substitution strategy to build the desired inhibitor molecule.[8]

Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Trichloropyrimidines

| Kinase Target | Pyrimidine Scaffold | Reference |

| Aurora Kinase A | 2,4-diaminopyrimidine | [8] |

| PI3K/mTOR | 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine | [10] |

| EGFR | 2,4-diamino-5-chloropyrimidine | [11] |

4.1.2. Approved Drugs

The versatility of the trichloropyrimidine scaffold is underscored by its use in the synthesis of approved pharmaceuticals. A notable example is Alogliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. 2,4,6-trichloropyrimidine serves as a key intermediate in the synthesis of Alogliptin.[8][12]

Agrochemicals

In the agrochemical sector, 2,4,6-trichloropyrimidine is a crucial intermediate for the synthesis of herbicides and fungicides.[4][6] The ability to tailor the substituents on the pyrimidine ring allows for the development of compounds with high efficacy and selectivity for specific weeds or fungal pathogens, thereby enhancing crop protection. For example, 2-ethoxy-4,6-dichloropyrimidine, derived from its trichloro precursor, is a key building block for triazolopyrimidine sulfonamide herbicides like diclosulam and florasulam.[11]

Materials Science

The reactivity of trichloropyrimidines also extends to materials science, where they are used in the synthesis of reactive dyes and the modification of polymers.[4] The introduction of the pyrimidine moiety can enhance the thermal stability and other performance characteristics of polymeric materials.

Conclusion

Trichloropyrimidine-based compounds represent a class of exceptionally versatile and valuable synthetic intermediates. Their facile synthesis and the predictable, regioselective nature of their nucleophilic substitution reactions provide a robust platform for the creation of a vast array of complex molecules. The successful application of these compounds in the development of life-saving drugs, innovative agrochemicals, and advanced materials highlights their profound impact across multiple scientific and industrial domains. As research continues to uncover new synthetic methodologies and applications, the importance of the trichloropyrimidine scaffold in driving scientific and technological advancement is set to endure. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of these remarkable building blocks.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Available at: [Link]

- Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. G. (2023). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 134-139.

-

ResearchGate. Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. Available at: [Link]

- Wang, T., & Gevorgyan, V. (2016). Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones. Organic letters, 18(5), 1136–1139.

- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 134-145.

- Kumar, A., Singh, B. K., & Kumar, S. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry, 88(16), 11439–11451.

-

ResearchGate. Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. Available at: [Link]

- Lee, T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7528–7552.

-

Veeprho. 2,4,6-Trichloro Pyrimidine | CAS 3764-01-0. Available at: [Link]

- Smaili, I., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5323.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).

- Goldman, D. M. (2007). Novel synthesis of 2-methyl-3, 4, 5-trichloropyrimidine. New Jersey Institute of Technology.

-

Ganapa Life Science. 2,4,5-Trichloropyrimidine (CAS 5750-76-5) Manufacturer. Available at: [Link]

- Kalogirou, A. S., & Koutentis, P. A. (2021). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2021(4), M1291.

- Martis, G. J., Mugali, P. S., & Gaonkar, S. L. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 10(40), 46248–46271.

- CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound.

- An overview on synthesis and biological activity of pyrimidines. (2017). World Journal of Pharmaceutical Research, 6(12), 564-577.

- Martis, G. J., Mugali, P. S., & Gaonkar, S. L. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 10(40), 46248–46271.

Sources

- 1. scispace.com [scispace.com]

- 2. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. veeprho.com [veeprho.com]

- 9. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Pyrimidine Aldehydes as Privileged Precursors in Medicinal Chemistry and Drug Discovery

Executive Summary

The pyrimidine core is a ubiquitous structural motif in medicinal chemistry, forming the backbone of essential nucleic acids and numerous FDA-approved therapeutics. When functionalized with an aldehyde group, typically at the C5 position, the pyrimidine ring transforms into a highly versatile electrophilic hub. This application note explores the mechanistic rationale, synthetic methodologies, and downstream applications of pyrimidine aldehydes in drug discovery. By detailing field-proven protocols—specifically the Vilsmeier-Haack formylation and microwave-assisted Knoevenagel condensations—this guide provides researchers with the self-validating workflows required to synthesize complex, biologically active heterocycles such as kinase inhibitors and metabolic modulators.

Mechanistic Insights: The Electrophilic Hub

Pyrimidine aldehydes are highly prized because they merge the electron-deficient nature of the diazine core with the electrophilic reactivity of a carbonyl group. The pyrimidine ring itself is resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of its two nitrogen atoms. However, the introduction of electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), or alkylthio (-SR) at the C2 or C4 positions significantly increases the electron density at the C5 position[1].

This localized nucleophilicity makes the C5 carbon an ideal target for formylation via the Vilsmeier-Haack reaction . In this reaction, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The activated pyrimidine attacks this intermediate, forming an iminium salt that is subsequently hydrolyzed to yield the pyrimidine-5-carboxaldehyde[2].

Once formed, the aldehyde group serves as a prime site for nucleophilic attack, enabling Knoevenagel condensations, reductive aminations, and multi-component cyclizations to build complex scaffolds like pyrido[2,3-d]pyrimidines and thiazolidinediones[1][3].

Figure 1: Logical workflow and mechanism of the Vilsmeier-Haack formylation on a pyrimidine core.

Experimental Protocol 1: Vilsmeier-Haack Formylation of the Pyrimidine Core

This protocol details the synthesis of a 5-formyl pyrimidine derivative. The procedure is designed as a self-validating system: the exothermic nature of the reagent formation dictates strict temperature control, while the pH-dependent hydrolysis ensures the complete conversion of the iminium intermediate.

Materials & Reagents:

-

Activated Pyrimidine derivative (e.g., 2-amino-4-substituted pyrimidine): 1.0 equivalent

-

N,N-Dimethylformamide (DMF): 3.0 equivalents (acts as both reagent and solvent)

-

Phosphorus oxychloride (POCl₃): 1.5 equivalents

-

Saturated aqueous NaHCO₃ solution

-

Ice bath and inert gas (N₂ or Ar)

Step-by-Step Methodology:

-

Vilsmeier Reagent Generation: Purge a flame-dried, three-necked round-bottom flask with N₂. Add anhydrous DMF (3.0 eq) and cool the flask to 0 °C using an ice-water bath.

-

Electrophile Activation: Add POCl₃ (1.5 eq) dropwise over 15–20 minutes. Causality: POCl₃ reacts violently with DMF; dropwise addition controls the exothermic generation of the chloroiminium ion, preventing degradation. Stir for 30 minutes at 0 °C until a pale-yellow complex forms.

-

Substrate Addition: Dissolve the activated pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction Execution: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor via TLC (eluent: EtOAc/Hexane). The electron-donating groups on the pyrimidine direct the electrophilic attack exclusively to the C5 position[1].

-

Hydrolysis & Quenching: Once the starting material is consumed, cool the mixture to 0 °C. Slowly pour the mixture over crushed ice. Add saturated aqueous NaHCO₃ dropwise until the pH reaches 7.0–7.5. Causality: Neutralization is critical; it hydrolyzes the stable iminium salt intermediate into the desired aldehyde and neutralizes the phosphoric and hydrochloric acid byproducts[4].

-

Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure pyrimidine-5-carboxaldehyde.

Divergent Applications in Drug Discovery

Pyrimidine aldehydes act as linchpins in the synthesis of diverse therapeutic agents. By exploiting the reactivity of the aldehyde group, medicinal chemists can rapidly generate libraries of biologically active compounds.

Figure 2: Divergent synthetic applications of pyrimidine aldehydes in medicinal chemistry.

Kinase Inhibitors (Pyrido[2,3-d]pyrimidines & Imatinib Analogs)

The condensation of pyrimidine aldehydes with active nitriles or guanidines yields pyrido[2,3-d]pyrimidines. This bicyclic scaffold is a privileged structure that mimics the purine core of ATP, making it a highly effective competitive inhibitor for various kinases, including Cyclin-Dependent Kinase 4/6 (CDK4/6) (e.g., Palbociclib analogs)[3][5]. Additionally, pyrimidine aldehydes are utilized in triple reaction sequences (diazotization, click chemistry, oxidation) to synthesize phenylamino-pyrimidine (PAP) derivatives, which serve as analogs to the ABL kinase inhibitor Imatinib[6].

Metabolic and Antimicrobial Agents

Condensation of pyrimidine aldehydes with active methylene compounds like rhodanine or 2,4-thiazolidinedione (TZD) produces hybrid molecules that act as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. These compounds are critical in regulating glucose metabolism and improving insulin sensitivity[1][7]. Furthermore, coupling pyrimidine aldehydes with quinazolones yields broad-spectrum antibacterial agents[8].

Data Summary: Biological Activity of Pyrimidine Aldehyde Derivatives

| Scaffold Derived | Synthetic Pathway | Primary Biological Target / Activity | Typical Yields |

| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Cyclocondensation with nitriles | Tyrosine Kinases, CDK4/6 (Anticancer) | 65–85% |

| Thiazolidinediones (TZDs) | Knoevenagel Condensation | PPARγ Agonists (Antidiabetic) | 81–89% |

| Quinazolone Pyridiniums | Base-catalyzed Condensation | Broad-Spectrum Antibacterial | 32–94% |

| Phenylamino-pyrimidines (PAP) | Reductive Amination / Click | ABL Kinase (Imatinib Analogs) | 50–75% |

Experimental Protocol 2: Microwave-Assisted Knoevenagel Condensation

To synthesize TZD or rhodanine derivatives, the pyrimidine aldehyde must undergo a Knoevenagel condensation. Traditional reflux methods require prolonged heating (12–24 hours). This protocol utilizes microwave irradiation to drastically reduce reaction times while improving yields and purity.

Materials & Reagents:

-

Pyrimidine-5-carboxaldehyde: 0.10 mmol (1.0 eq)

-

2,4-Thiazolidinedione (TZD) or Rhodanine: 0.10 mmol (1.0 eq)

-

Piperidine: 0.20 mmol (0.2 mL, catalytic base)

-

Dichloromethane (CH₂Cl₂) or Ethanol: 10.0 mL

Step-by-Step Methodology:

-

Preparation of Reaction Mixture: In a microwave-safe reaction vessel, dissolve the pyrimidine aldehyde (1.0 eq) and the active methylene compound (TZD or Rhodanine, 1.0 eq) in dry CH₂Cl₂ (10.0 mL)[1].

-

Catalyst Addition: Add piperidine (0.2 mL) dropwise to the mixture at room temperature. Causality: Piperidine serves a dual purpose. As a secondary amine, it reacts reversibly with the aldehyde to form a highly electrophilic iminium ion intermediate. Simultaneously, it acts as a weak base to deprotonate the acidic methylene protons of TZD/Rhodanine, facilitating rapid nucleophilic attack[1][9].

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (typically 100–140 °C, depending on the solvent system) for 10–15 minutes[1]. Causality: Microwave heating provides direct, uniform dielectric heating to the polar reactants, overcoming the activation energy barrier exponentially faster than conductive heating.

-

Precipitation & Filtration: Allow the vessel to cool to room temperature. The condensation product, an α,β-unsaturated compound (arylidene derivative), typically exhibits lower solubility and will precipitate out of the solution.

-

Purification: Filter the resultant solid product under a vacuum. Wash the filter cake with cold ethanol to remove unreacted starting materials and piperidine. Recrystallize the crude solid from an acetone/water mixture (2:1) to obtain the pure target compound in high yield (81–89%)[1].

References

-

MDPI. "Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents". Retrieved from: [Link]

-

MDPI. "Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates". Retrieved from: [Link]

-

NIH / PMC. "Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor". Retrieved from: [Link]

-

NIH / PMC. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications". Retrieved from:[Link]

-

ResearchGate. "Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism...". Retrieved from:[Link]

-

ResearchGate. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications". Retrieved from: [Link]

Sources

- 1. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Pyrimidin-5-yl)benzaldehyde | 198084-12-7 | Benchchem [benchchem.com]

- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Ethoxymethacrolein | 42588-57-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Application Note: Chemoselective Condensation Strategies for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde

Document ID: AN-2026-0312 Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists

Strategic Context & Mechanistic Rationale

The 2,4,6-trichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile precursor for pharmacologically active diazines, including pan-PI3K inhibitors such as Buparlisib[1]. Within this chemical space, 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (CAS: 1245898-27-4)[2] provides a unique two-carbon electrophilic handle at the C5 position. This enables late-stage functionalization, aliphatic chain extension, and the construction of complex tricyclic fused systems via cascade condensation and cyclization reactions[3].

The Chemoselectivity Challenge

The defining challenge in handling 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde is managing its competing electrophilic sites. The aldehyde carbon is highly reactive toward nucleophilic addition. Simultaneously, the C2, C4, and C6 positions of the pyrimidine ring are profoundly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the three chlorine atoms.

Causality of Experimental Choices: To achieve chemoselective condensation at the aldehyde without prematurely displacing the sensitive C4/C6 chlorines, protocols must strictly control nucleophile basicity, temperature, and solvent polarity. Hard nucleophiles or strong bases will inevitably degrade the pyrimidine core. Therefore, the protocols detailed below utilize mild organocatalysts, pH-controlled reducing agents, and temperature gradients to ensure the aldehyde reacts exclusively, preserving the trichloropyrimidine core for subsequent cross-coupling or amination steps.

Reaction Pathway Visualization

The following diagram illustrates the three primary divergent condensation pathways developed for this intermediate, highlighting the specific reagents required to maintain chemoselectivity.

Fig 1: Chemoselective condensation pathways for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde.

Experimental Methodologies

Protocol A: Chemoselective Knoevenagel Condensation

Objective: Synthesis of alkenyl pyrimidines using active methylene compounds without SNAr degradation. Expert Insight: Standard Knoevenagel catalysts like piperidine are strong enough nucleophiles to attack the C4-Cl via SNAr. L-proline is utilized here as a milder, zwitterionic organocatalyst that effectively forms the iminium intermediate with the aldehyde while completely sparing the pyrimidine core.

Step-by-Step Procedure:

-

Preparation: Charge an oven-dried 50 mL round-bottom flask with 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (1.0 mmol, 225.4 mg) and anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

-

Reagent Addition: Add malononitrile (1.1 mmol, 72.6 mg) in one portion.

-

Catalysis: Add L-proline (0.1 mmol, 11.5 mg). Stir the suspension vigorously.

-

Reaction Monitoring: Stir the mixture at 20–25 °C for 3–5 hours. Monitor progression via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the aldehyde spot completely disappears without the formation of highly polar baseline degradation products.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 × 10 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure alkenyl pyrimidine.

Protocol B: Mild Reductive Amination

Objective: Coupling with amines to generate flexible 2-aminoethyl pyrimidine linkers. Expert Insight: NaBH₄ is too reactive and will reduce the aldehyde to an alcohol prematurely. NaBH(OAc)₃ is highly chemoselective for imines over aldehydes. The addition of glacial acetic acid serves a dual purpose: it accelerates imine formation and protonates the amine, drastically reducing its nucleophilicity toward the trichloropyrimidine ring.

Step-by-Step Procedure:

-

Imine Formation: Dissolve the aldehyde (1.0 mmol, 225.4 mg) in 1,2-dichloroethane (DCE, 12 mL). Add the target primary or secondary amine (1.0 mmol) followed by glacial acetic acid (1.2 mmol).

-

Equilibration: Stir the mixture at room temperature for 1 hour to ensure complete imine formation prior to reduction.

-

Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) in three equal portions over 15 minutes to prevent exothermic spikes.

-

Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

-

Workup: Carefully quench the reaction by dropwise addition of saturated aqueous NaHCO₃ (15 mL) until gas evolution ceases. Extract with EtOAc (3 × 15 mL).

-

Isolation: Wash the organic phase with brine, dry over MgSO₄, and evaporate. Purify the resulting residue via silica gel chromatography to yield the 2-aminoethyl pyrimidine derivative.

Protocol C: Tandem Condensation-Cyclization

Objective: Synthesis of fused 5,6-dihydropyrido[2,3-d]pyrimidines via intramolecular SNAr. Expert Insight: This is a two-stage one-pot process. The initial condensation forms the imine/hydrazone at room temperature. By subsequently adding a non-nucleophilic base (DIPEA) and applying heat, the activation energy for intramolecular SNAr is overcome, allowing the newly formed imine nitrogen to displace the C4-chlorine and close the ring.

Step-by-Step Procedure:

-

Condensation: Dissolve the aldehyde (1.0 mmol, 225.4 mg) in absolute ethanol (10 mL). Add hydrazine hydrate or a primary amine (1.05 mmol) dropwise at 0 °C.

-

Intermediate Formation: Stir for 2 hours at room temperature. LC-MS should confirm the mass of the uncyclized imine/hydrazone intermediate.

-

Cyclization Trigger: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL). Attach a reflux condenser and heat the mixture to 70 °C for 6 hours.

-

Workup: Cool the mixture to room temperature. The cyclized product often precipitates directly from the ethanolic solution.

-

Isolation: If precipitation occurs, collect the solid via vacuum filtration and wash with cold ethanol. Otherwise, concentrate under reduced pressure and purify via recrystallization or chromatography.

Quantitative Reaction Profiles

The following table summarizes the expected quantitative outcomes and chemoselectivity profiles for the described protocols based on standardized 1.0 mmol scale validations.

| Reaction Pathway | Target Scaffold | Key Reagents & Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Chemoselectivity (Aldehyde vs. SNAr) |

| Knoevenagel Condensation | Alkenyl Pyrimidines | Malononitrile, L-Proline | 20–25 | 3–5 | 75–85 | > 95:5 |

| Reductive Amination | 2-Aminoethyl Pyrimidines | Amine, NaBH(OAc)₃, AcOH | 0 to 25 | 12 | 65–80 | > 90:10 |

| Tandem Cyclocondensation | Fused Pyrimidines | Hydrazine/Amine, DIPEA | 70 | 6–8 | 55–70 | Intramolecular SNAr (100% conversion) |

References

- Title: CAS: 1245898-27-4 | 2-(2,4,6-TRICHLOROPYRIMIDIN-5-YL)

- Source: intechopen.

- Source: nih.

Sources

- 1. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines | IntechOpen [intechopen.com]

- 2. CAS: 1245898-27-4 | CymitQuimica [cymitquimica.com]

- 3. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Methodologies for the Quantification and Stability Assessment of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Application Focus: Intermediate Quantification, Stability Profiling, and In-Process Control (IPC)

Physicochemical Profiling & Analytical Liabilities

2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde (CAS: 1245898-27-4) is a highly reactive, privileged intermediate utilized in the synthesis of complex fused bicyclic systems and kinase inhibitors[1],[2]. However, its unique structural topology presents severe challenges for standard chromatographic analysis.

To design a robust analytical method, we must first deconstruct the molecule's chemical liabilities:

-

SNAr Susceptibility: The 2,4,6-trichloropyrimidine core is exceptionally electrophilic. Nucleophilic aromatic substitution (SNAr) occurs rapidly at the C-4 and C-6 positions, while C-2 substitution remains a competitive degradation pathway in the presence of protic solvents (e.g., water, methanol) or trace amines[3].

-

Aldehyde Hydration: The C-5 acetaldehyde moiety exists in a dynamic equilibrium with its gem-diol (hydrate) form in aqueous environments. In standard Reverse-Phase (RP) HPLC, this equilibrium causes severe peak broadening, tailing, or split peaks.

-

Detection Limitations: Aliphatic aldehydes lack a strong, distinct UV chromophore, and the highly electron-deficient trichloropyrimidine ring suppresses protonation in positive-mode Electrospray Ionization (ESI+), making direct LC-MS trace quantification difficult[4].

Table 1: Analyte Properties & Chromatographic Implications

| Property / Liability | Description | Analytical Implication |

| Chemical Formula | C₆H₃Cl₃N₂O (MW: 225.45 g/mol ) | Target mass exhibits a distinct Cl₃ isotopic distribution pattern (M, M+2, M+4, M+6). |

| Solvolysis (SNAr) | Highly reactive C-Cl bonds | Prone to hydrolysis in MeOH/H₂O. Requires strictly aprotic sample diluents (e.g., dry Acetonitrile). |

| Hydration Equilibrium | -CHO ⇌ -CH(OH)₂ | Causes split chromatographic peaks. Requires either chemical derivatization or highly acidic, fast LC. |

| UV Chromophore | Conjugated pyrimidine ring | Strong absorbance at 220–254 nm, but subject to heavy interference from structural degradants. |

Strategic Method Design: Causality & Logic

To circumvent these liabilities, two distinct analytical strategies must be deployed depending on the objective:

Strategy A: Pre-Column DNPH Derivatization (For Trace Quantification & Stability) To arrest both SNAr degradation and aldehyde hydration, we utilize 2,4-dinitrophenylhydrazine (DNPH) derivatization[5]. The acid-catalyzed condensation locks the transient aldehyde into a stable E/Z-hydrazone. This transformation prevents aqueous hydration and installs a robust chromophore (λmax ≈ 360 nm), shifting the detection window away from UV-absorbing pyrimidine degradants[4]. Furthermore, the addition of the conjugated DNPH moiety drastically enhances ESI-MS ionization efficiency.

Strategy B: Direct Fast RP-HPLC (For In-Process Control) During active chemical synthesis, the 30-minute derivatization step is too slow for real-time In-Process Control (IPC). Instead, we utilize a sub-2 µm UHPLC column with a highly acidic mobile phase (0.1% Trifluoroacetic acid). The high acidity protonates the hydrate, kinetically driving the equilibrium toward the free aldehyde, while the rapid <5 minute run time minimizes on-column SNAr hydrolysis.

Analytical Workflows

Figure 1: Decision matrix and analytical workflows for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde.

Experimental Protocols

Protocol A: Pre-Column DNPH Derivatization LC-UV/MS

Designed for high-sensitivity quantification and long-term stability profiling.

Self-Validation Checkpoint: This protocol incorporates a "Derivatization Blank" to establish the background signal of unreacted DNPH, and utilizes Benzaldehyde-d5 as an Internal Standard (IS) to continuously monitor reaction efficiency and correct for matrix effects.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 200 mg of 2,4-DNPH (containing ~30% water for safety) in 100 mL of anhydrous Acetonitrile (ACN). Add 1.0 mL of concentrated Phosphoric acid (H₃PO₄) as a catalyst[5].

-

Sample Preparation: Accurately weigh and dilute the 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde sample in anhydrous ACN to a target concentration of 10 µg/mL. Spike with 5 µg/mL of Benzaldehyde-d5 (IS).

-

Derivatization Reaction: In an amber HPLC vial, combine 100 µL of the sample solution with 100 µL of the DNPH reagent. Seal and incubate at 40°C for exactly 30 minutes.

-

Quenching: Remove from heat and immediately add 800 µL of ACN/Water (50:50 v/v) to quench the reaction and adjust the solvent strength for RP-HPLC injection.

-

LC-MS/UV Conditions:

-

Column: C18, 100 × 2.1 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).

-

Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 90% B over 8 minutes, hold for 2 minutes. Flow rate: 0.4 mL/min.

-

Detection: UV Diode Array at 360 nm[4]; MS in ESI- Negative mode (monitoring the deprotonated hydrazone [M-H]⁻).

-

Protocol B: Direct Fast RP-HPLC-UV

Designed for rapid In-Process Control (IPC) and purity estimation.

Self-Validation Checkpoint: Inject a "Forced Degradation Standard" (analyte spiked with 10% water and left at room temperature for 2 hours) during System Suitability Testing (SST). The method is only valid if the parent peak is baseline-resolved from the early-eluting hydrate and the C-4/C-6 hydrolysis degradants.

Step-by-Step Methodology:

-

Sample Preparation: Quench the synthesis reaction aliquot directly into strictly anhydrous, cold (4°C) Acetonitrile to halt SNAr reactivity.

-

Autosampler Management: Place the vial in the HPLC autosampler strictly maintained at 4°C. Do not leave samples at room temperature.

-

UHPLC Conditions:

-

Column: C18, 50 × 2.1 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (High acidity is critical to suppress hydration).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 20% B to 95% B in 3.0 minutes. Flow rate: 0.6 mL/min.

-

Detection: UV at 254 nm.

-

Quantitative Data & Method Performance

Table 2: Comparative Method Validation Summary

| Parameter | Protocol A (DNPH LC-UV) | Protocol B (Direct Fast LC) |

| Primary Application | Stability testing, Trace quantification | In-Process Control (IPC), Purity |

| Linearity Range | 0.05 – 50 µg/mL | 1.0 – 500 µg/mL |

| Limit of Detection (LOD) | 0.01 µg/mL | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 0.05 µg/mL | 1.0 µg/mL |

| Total Run Time | 10 minutes (excluding 30 min prep) | 4.5 minutes |

| Analyte Stability in Vial | > 48 hours (as stable hydrazone) | < 4 hours (at 4°C in anhydrous ACN) |

| Precision (%RSD, n=6) | 1.2% | 3.5% |

References

-

[2] MDPI Pharmaceuticals. Serendipitous Identification of Azine Anticancer Agents Using a Privileged Scaffold Morphing Strategy. Available at: [Link]

-

[5] Analytical Chemistry (ACS Publications). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at:[Link]

-

[3] ARKAT USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

Sources

Topic: HPLC-MS Method Development for Halogenated Pyrimidine Compounds

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details a robust framework for the development and validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the analysis of halogenated pyrimidine compounds. These compounds, central to many therapeutic areas, present unique analytical challenges due to their diverse polarities and reactivity. This document provides field-proven insights, moving beyond procedural lists to explain the fundamental causality behind experimental choices in sample preparation, chromatographic separation, and mass spectrometric detection. Detailed, step-by-step protocols are provided for key workflows, all grounded in authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.

Foundational Principles: The Analytical Chemistry of Halogenated Pyrimidines

Halogenated pyrimidines, such as the anticancer drugs 5-Fluorouracil and Gemcitabine, are a cornerstone of modern pharmacology. Their efficacy is closely linked to their concentration in biological matrices, necessitating highly accurate and sensitive quantification methods. HPLC coupled with tandem mass spectrometry (MS/MS) is the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[1][2]

The development of a successful method hinges on understanding how halogenation impacts the physicochemical properties of the pyrimidine scaffold.

-

Polarity and Retention: The identity of the halogen atom significantly alters molecular polarity. Fluorine, being highly electronegative, can increase the polarity of a molecule, potentially leading to poor retention on traditional reversed-phase columns. Conversely, chlorine and bromine increase the molecule's size and polarizability, enhancing retention. This diversity requires a flexible approach to stationary phase selection.

-

Ionization and Detection: The pyrimidine ring contains multiple basic nitrogen atoms, making it amenable to positive-mode electrospray ionization (ESI). However, the overall molecular structure and mobile phase pH will dictate the optimal ionization mode. Halogens also provide a distinct isotopic signature, particularly for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1), which is an invaluable tool for peak confirmation and interference detection.[3]

-

Fragmentation: Under collision-induced dissociation (CID) in the mass spectrometer, halogenated pyrimidines exhibit characteristic fragmentation patterns. These often involve neutral losses of the halogen acid (e.g., HF, HCl) or cleavages of the pyrimidine ring and any attached sugar moieties.[4][5] Understanding these pathways is critical for developing selective Multiple Reaction Monitoring (MRM) methods.

The Method Development Workflow: A Strategic Approach

A systematic, multi-stage process is essential for developing a method that is both robust and fit for its intended purpose. The workflow should begin with analyte characterization and culminate in a fully validated method compliant with global regulatory standards.

Caption: A strategic workflow for HPLC-MS method development.

Chromatographic Separation: Achieving Optimal Resolution

The goal of chromatography is to separate the analyte from matrix components and potential impurities. The choice of stationary and mobile phases is the most critical factor in achieving this separation.[6]

Stationary Phase Selection

No single column is perfect for all halogenated pyrimidines. Selection should be guided by the analyte's polarity.

| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Rationale & Considerations |

| C18 (Octadecyl) | Hydrophobic (van der Waals) | Non-polar to moderately polar analytes (e.g., chloro- and bromopyrimidines). | The workhorse of reversed-phase HPLC. Provides excellent retention for less polar compounds. May require highly aqueous mobile phases for polar, fluorinated analogs, risking phase collapse ("dewetting").[7] |

| Polar-Embedded C18 | Hydrophobic & Hydrogen Bonding | Polar, fluorinated pyrimidines. | Incorporates a polar group (e.g., amide, carbamate) near the silica surface, making the phase compatible with 100% aqueous mobile phases and offering alternative selectivity for polar functional groups. |

| Phenyl | π–π Interactions, Hydrophobic | Aromatic pyrimidine derivatives. | The phenyl groups on the stationary phase interact with the aromatic pyrimidine ring, providing unique selectivity that C18 columns lack.[6] |

| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer | Very polar, charged pyrimidines and their nucleoside/nucleotide metabolites. | An excellent alternative when analytes are unretained on reversed-phase columns. Uses a high organic mobile phase, which can enhance ESI efficiency.[8] |

Mobile Phase Optimization

The mobile phase modulates the interaction between the analyte and the stationary phase.

-

pH Control: The pH of the aqueous mobile phase (Solvent A) is a powerful tool. Adjusting the pH relative to the analyte's pKa can change its ionization state and dramatically alter retention. For MS compatibility, volatile buffers and acids like formic acid, acetic acid, and ammonium formate are required. A typical starting point is 0.1% formic acid in water, which provides protons for positive-mode ionization and maintains an acidic pH to ensure sharp peaks for many basic compounds.[9][10]

-

Organic Modifier (Solvent B): Acetonitrile is generally preferred over methanol for MS applications due to its lower viscosity (leading to lower backpressure) and superior UV transparency. It is also often more efficient at eluting compounds from reversed-phase columns.

-

Gradient Elution: A broad "scouting" gradient (e.g., 5% to 95% B over 10-15 minutes) is the most effective starting point for unknown compounds.[9] The resulting data is used to develop a focused gradient that provides the necessary resolution in the shortest possible time.

Mass Spectrometric Detection: Maximizing Sensitivity and Selectivity

Ionization Source Optimization

Electrospray Ionization (ESI) is the most common technique for polar molecules like pyrimidines. Its efficiency is highly dependent on source parameters, which must be optimized for each analyte.[11]

Protocol 1: ESI Source Optimization via Infusion

-

Prepare Analyte Solution: Prepare a 100-500 ng/mL solution of the target analyte in a solvent mixture that mimics the typical HPLC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Infuse Solution: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).

-

Optimize Capillary Voltage: While observing the analyte's ion signal, slowly ramp the capillary voltage up and down to find the value that yields the highest, most stable signal.

-

Optimize Gas and Temperature Settings: Systematically adjust the nebulizing gas pressure, drying gas flow rate, and gas temperature. The goal is to achieve efficient desolvation (droplet evaporation) without causing thermal degradation of the analyte.[12] Optimal settings typically result in the highest signal-to-noise ratio.

-

Document Parameters: Record the final optimized source parameters for inclusion in the formal HPLC-MS method.

MRM Method Development

For quantitative analysis, tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is unparalleled. This involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) and one or more specific product ions formed upon fragmentation.

Table 2: Example MRM Development for 5-Fluorouracil (5-FU) (Note: Values are illustrative and must be empirically determined on the specific instrument used.)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Collision Energy (eV) |

| 5-Fluorouracil | 131.0 | 88.0 | Loss of HNCO (Isocyanic acid) | 15 |

| 5-Fluorouracil | 131.0 | 42.0 | Further fragmentation of pyrimidine ring | 28 |

The fragmentation of 5-FU's related nucleosides often involves cleavage of the glycosidic bond or fragmentation of the sugar ring.[4]

Sample Preparation: The Key to Robustness

Biological samples like plasma and urine are complex matrices that can interfere with analysis and damage the HPLC-MS system.[13] Effective sample preparation is non-negotiable.

Caption: Decision logic for selecting a sample preparation technique.

Protocol 2: Solid-Phase Extraction (SPE) for Halogenated Pyrimidines from Plasma

This protocol uses a mixed-mode polymer-based SPE cartridge, which can leverage both hydrophobic and ion-exchange interactions for superior cleanup.

| Step | Procedure | Rationale |

| 1. Condition | Pass 1 mL of Methanol through the cartridge, followed by 1 mL of Water. | Wets the sorbent and removes any preservatives. |

| 2. Equilibrate | Pass 1 mL of 2% Formic Acid in Water through the cartridge. Do not allow the sorbent to dry. | Prepares the sorbent for sample loading by matching the pH environment. |

| 3. Load | Mix 200 µL of plasma with internal standard and 600 µL of 2% Formic Acid. Load the entire mixture onto the cartridge at a slow, steady drip rate (1-2 mL/min). | The acidic condition ensures the basic pyrimidine is positively charged, aiding retention on a cation-exchange sorbent. Diluting the plasma reduces viscosity. |

| 4. Wash | Pass 2 x 1 mL of 2% Formic Acid in Water through the cartridge, followed by 1 mL of Methanol. | The aqueous wash removes salts and polar interferences. The methanol wash removes non-polar, non-basic interferences like lipids. |

| 5. Elute | Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. | The basic elution buffer neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted by the organic solvent. |

| 6. Evaporate & Reconstitute | Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial HPLC mobile phase. | Concentrates the sample and ensures the final injection solvent is compatible with the HPLC method to prevent peak distortion. |

Method Validation: Ensuring Trustworthy Data

Once developed, the analytical method must be validated to prove it is fit for its intended purpose. Validation must be performed according to established guidelines, such as ICH Q2(R2) and the FDA's Bioanalytical Method Validation Guidance.[14][15][16]

Table 3: Core Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria (for Bioanalysis) |

| Specificity & Selectivity | To ensure the method measures only the intended analyte, free from interference from matrix components, metabolites, or impurities. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |

| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined concentration range. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy (Trueness) | To measure the closeness of the mean test results to the true value. | Mean concentration of Quality Control (QC) samples at low, mid, and high levels should be within ±15% of the nominal value.[17] |

| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | The coefficient of variation (%CV or RSD) for QC samples should not exceed 15% (20% at the LLOQ).[17] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the ±20% criteria. |

| Stability | To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |

| Matrix Effect | To assess the suppression or enhancement of ionization caused by co-eluting matrix components. | The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |

Troubleshooting Common HPLC-MS Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |